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Compound of Interest

Compound Name:
Methyl 2-amino-2-

methylpentanoate hydrochloride

CAS No.: 179485-45-1

Cat. No.: B1461808 Get Quote

Executive Summary
The synthesis of

-disubstituted amino acids (quaternary

-amino acids) represents a critical frontier in modern peptidomimetics and drug design. Unlike
natural proteinogenic amino acids, these molecules possess a quaternary carbon at the

-position, rendering them resistant to enzymatic hydrolysis (proteolysis) and capable of locking
peptides into specific secondary structures (e.g.,

-helices).

This guide provides a rigorous technical analysis of the two most robust methodologies for

constructing these challenging tetrasubstituted stereocenters: Self-Regeneration of

Stereocenters (SRS) and Asymmetric Phase-Transfer Catalysis (PTC).

Structural Significance & Pharmacological Utility[1]
[2]
The introduction of a second alkyl group at the

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1461808?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1461808?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


-carbon of an amino acid induces the Thorpe-Ingold effect (gem-dimethyl effect). This steric
crowding restricts the rotation around the

(

) and

(

) bonds, favoring specific conformations that can enhance receptor binding affinity.

Key Advantages in Drug Development:
Metabolic Stability: The absence of an

-proton prevents racemization and blocks the mechanism of action for many
proteases/peptidases.

Conformational Control:

-Methylated amino acids (e.g., Aib,

-methylalanine) are strong helix inducers.

Lipophilicity: Increased hydrophobic surface area improves membrane permeability.

The Synthetic Challenge: Quaternary Stereocenters
Constructing a quaternary stereocenter is inherently more difficult than a tertiary one due to

significant steric repulsion between the incoming electrophile and the trisubstituted enolate.

Furthermore, standard enantioselective methods (like asymmetric hydrogenation) are often

ineffective for tetrasubstituted olefins.

To overcome this, two dominant strategies have emerged:

Chiral Memory (SRS): Using the original stereocenter to generate a temporary second

stereocenter, which then directs the reconstruction of the quaternary center (Seebach's

method).

Chiral Catalysis (PTC): Using a chiral external catalyst to shield one face of an achiral

enolate substrate (Maruoka/O'Donnell method).
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Method A: Self-Regeneration of Stereocenters (SRS)
[3][4]
Developed by Dieter Seebach, this method is the "gold standard" for modifying existing chiral

amino acids (e.g., Proline, Alanine). The core concept relies on a "pivot" mechanism.

The Mechanism[1][5]
Condensation: The amino acid condenses with an aldehyde (e.g., pivalaldehyde) to form an

acetal (oxazolidinone). This creates a second stereocenter.[1]

Enolization: Treatment with a strong base (LDA) destroys the original

-stereocenter, generating a planar enolate.

Memory: The second stereocenter (the acetal) remains intact and dictates the facial

selectivity of the incoming electrophile.

Regeneration: Hydrolysis removes the auxiliary, yielding the

-disubstituted amino acid.

Visualization: SRS Pathway
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Figure 1: The Seebach SRS principle applied to Proline. The acetal stereocenter directs the

alkylation, regenerating chirality.

Method B: Asymmetric Phase-Transfer Catalysis
(PTC)
For de novo synthesis (starting from achiral glycine equivalents), Asymmetric PTC is superior.

Pioneered by O'Donnell and perfected by Maruoka, this method uses chiral quaternary

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://patents.google.com/patent/US6043376A/en
https://www.benchchem.com/product/b1461808?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1461808?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


ammonium salts.

The Mechanism[1][5]
Substrate: A glycine Schiff base ester (lipophilic) is used.

Interface: An aqueous base (KOH) generates the enolate at the interface.

Ion Pairing: The chiral quaternary ammonium cation (

) extracts the enolate into the organic phase.

Shielding: The bulky, chiral structure of the catalyst (often binaphthyl-derived) blocks one

face of the enolate, forcing the alkyl halide to attack from the opposite side.

Visualization: Maruoka PTC Cycle
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Figure 2: Catalytic cycle of Maruoka phase-transfer alkylation. The chiral catalyst facilitates the

reaction in the organic phase.

Experimental Protocols
Protocol A: Synthesis of -Methyl-Proline (SRS Method)
Based on Seebach et al., J. Am. Chem. Soc. 1983.

Reagents: L-Proline, Pivalaldehyde, LDA (Lithium Diisopropylamide), Methyl Iodide.

Acetal Formation:

Reflux L-Proline (10 g) with pivalaldehyde (1.5 eq) in pentane using a Dean-Stark trap and

catalytic TsOH.

Result:cis-oxazolidinone (single diastereomer).

Enolization:

Cool a solution of the oxazolidinone (1.0 eq) in dry THF to -78°C under Argon.

Add LDA (1.1 eq) dropwise over 20 mins. The solution will turn yellow/orange.

Critical: Maintain -78°C to prevent decomposition.

Alkylation:

Add Methyl Iodide (1.5 eq) slowly.

Stir at -78°C for 2 hours, then allow to warm to -30°C overnight.

Quench with sat.

.[2]

Hydrolysis:

Reflux the alkylated intermediate in 6N HCl for 12 hours.
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Purify via ion-exchange chromatography (Dowex 50).

Validation:

NMR: Disappearance of the

-proton signal.

Optical Rotation: Compare

with literature values to confirm enantiopurity.

Protocol B: Synthesis of -Benzyl-Alanine (Maruoka PTC)
Based on Ooi & Maruoka, J. Am. Chem. Soc. 2003.

Reagents:

-(diphenylmethylene)alanine tert-butyl ester, Benzyl Bromide, Maruoka Catalyst (S,S)-type (1
mol%), 50% KOH.

Setup:

Dissolve the alanine Schiff base (1.0 mmol) and Maruoka catalyst (0.01 mmol) in Toluene

(3 mL).

Cool to 0°C.

Reaction:

Add Benzyl Bromide (1.2 mmol).

Add 50% aqueous KOH (3 eq) vigorously.

Stir at 0°C for 4-8 hours. High stirring rate is essential for phase transfer.

Workup:

Separate phases. Wash organic layer with water and brine.
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Concentrate and hydrolyze the imine with 1N HCl in THF (room temp, 1h).

Purification:

Extract the benzophenone byproduct with ether.

Basify the aqueous layer to precipitate the amino acid ester or purify by column

chromatography.

Comparative Data Analysis
Feature Seebach SRS Maruoka PTC

Starting Material Chiral Amino Acid (Pool) Achiral Glycine/Alanine

Stereocontrol Source Internal (Substrate control) External (Catalyst control)

Scalability
Moderate (Stoichiometric

auxiliary)
High (Catalytic, <1 mol%)

Reaction Conditions Cryogenic (-78°C), Anhydrous
Mild (0°C to RT),

Aqueous/Organic

Atom Economy Low (Auxiliary is lost) High (Catalyst recycled)

Typical ee >98% (Diastereoselectivity) 90-99% (Enantioselectivity)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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